4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . It is also known as 1, 3-diazole .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure .Physical and Chemical Properties Analysis
1,2,4-Triazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole families, have been recognized for their significant pharmacological potential. These compounds are explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their structural versatility allows for the synthesis of a wide array of new drugs targeting various biological activities. The continued interest in triazole derivatives underscores their importance in the pharmaceutical industry, highlighting the potential of 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one in drug development (Ferreira et al., 2013).
Material Science and Catalysis
In material science, triazole derivatives are investigated for their potential in creating new materials with unique properties. For example, 1,2,3-triazole derivatives are utilized as corrosion inhibitors for metals and alloys in aggressive media. Their molecular structure enables the design of environmentally friendly, efficient corrosion inhibitors, suggesting possible research avenues for this compound in protecting materials against corrosion (Hrimla et al., 2021).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets . For instance, some azoles primarily target the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s worth noting that compounds with a similar structure have been found to activate the camp-dependent protein kinase a (pka) pathway . This pathway potentiates the opening of mitochondrial Ca2+ -activated K+ (mitoKCa) channels .
Biochemical Pathways
Related compounds have been shown to impact the camp/pka pathway, which can lead to the opening of mitochondrial ca2+ -activated k+ (mitokca) channels .
Pharmacokinetics
It’s known that the functional group compatibility of the process and resultant substitution patterns around the ring can influence the pharmacokinetics of similar compounds .
Result of Action
Related compounds have demonstrated potent inhibitory activities against certain cancer cell lines .
Action Environment
The action environment can significantly influence the efficacy and stability of 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one. For instance, certain limitations such as acidic nature, increased explosive sensitivity in the presence of moisture, and negative oxygen balance can restrict its applications .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-cyclohexyl-2,5-dimethyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-11-12(2)10(14)13(8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGXCUDKVVFKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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